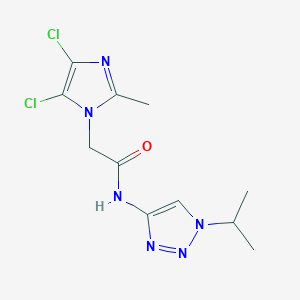![molecular formula C15H13ClN2O2S B3804826 5-(3-chlorophenyl)-3-(2-hydroxyethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3804826.png)
5-(3-chlorophenyl)-3-(2-hydroxyethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
Descripción general
Descripción
5-(3-chlorophenyl)-3-(2-hydroxyethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a cytoplasmic tyrosine kinase that plays a crucial role in the signaling pathway of cytokines involved in the immune system. CP-690,550 has been extensively studied for its potential as a therapeutic agent in various autoimmune diseases.
Mecanismo De Acción
5-(3-chlorophenyl)-3-(2-hydroxyethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one works by inhibiting JAK3, which is involved in the signaling pathway of cytokines, including interleukins 2, 4, 7, 9, 15, and 21. By inhibiting JAK3, 5-(3-chlorophenyl)-3-(2-hydroxyethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one prevents the activation of downstream signaling pathways that lead to the production of inflammatory cytokines.
Biochemical and Physiological Effects
5-(3-chlorophenyl)-3-(2-hydroxyethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to reduce inflammation and suppress the immune system in animal models and human clinical trials. It has also been shown to decrease the number of T cells and B cells in the blood, as well as reduce the production of cytokines involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-chlorophenyl)-3-(2-hydroxyethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has several advantages for lab experiments, including its specificity for JAK3 and its ability to reduce inflammation and suppress the immune system. However, its limitations include its potential for off-target effects and its potential to increase the risk of infections due to its immunosuppressive effects.
Direcciones Futuras
Future research on 5-(3-chlorophenyl)-3-(2-hydroxyethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one could focus on its potential as a therapeutic agent in other autoimmune diseases, as well as its potential in preventing transplant rejection. Additionally, further research could be conducted to better understand the mechanism of action of 5-(3-chlorophenyl)-3-(2-hydroxyethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one and to identify potential biomarkers for patient selection and monitoring. Finally, research could focus on developing new JAK inhibitors with improved selectivity and fewer side effects.
Aplicaciones Científicas De Investigación
5-(3-chlorophenyl)-3-(2-hydroxyethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has been studied extensively for its potential as a therapeutic agent in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and suppressing the immune system. 5-(3-chlorophenyl)-3-(2-hydroxyethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has also been studied for its potential in preventing transplant rejection.
Propiedades
IUPAC Name |
5-(3-chlorophenyl)-3-(2-hydroxyethyl)-6-methylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-9-12(10-3-2-4-11(16)7-10)13-14(21-9)17-8-18(5-6-19)15(13)20/h2-4,7-8,19H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBADNBUDICNQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN(C2=O)CCO)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(3,4-dichlorobenzyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3804751.png)
![3-{[(2S)-2-isopropyl-4-methyl-1-piperazinyl]methyl}-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3804757.png)

![1-[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]-1,4-diazepan-5-one](/img/structure/B3804760.png)
![N-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B3804767.png)
![(3R*,4R*)-4-(4-morpholinyl)-1-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-3-piperidinol](/img/structure/B3804775.png)
![N-{3-methyl-4-[(3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]phenyl}acetamide](/img/structure/B3804780.png)
![4-(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)morpholine](/img/structure/B3804785.png)
![1-(4-{[(2,6-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B3804792.png)

![4-{[(3S*,4S*)-3-hydroxy-4-(2-naphthyl)piperidin-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B3804811.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[4-(hydroxymethyl)-1-piperidinyl]nicotinamide](/img/structure/B3804813.png)
![1-cyclohexyl-4-[(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)acetyl]-2-piperazinone](/img/structure/B3804819.png)
![methyl 5-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B3804832.png)